molecular formula C30H34N2O3 B4027211 {1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone

{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B4027211
M. Wt: 470.6 g/mol
InChI Key: HFDOZWGTNPWQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that features a piperidine ring, a benzyloxy group, a methoxybenzyl group, and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Benzyloxy and Methoxybenzyl Groups: These groups can be introduced via nucleophilic substitution reactions using suitable benzyl halides.

    Formation of the Dihydroisoquinoline Moiety: This step may involve a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone to form the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of {1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets. The piperidine and isoquinoline moieties may interact with neurotransmitter receptors or enzymes, modulating their activity. The benzyloxy and methoxybenzyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Cyclen-Based Compounds: Used as amyloid modifiers and inhibitors.

Uniqueness

{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone: is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O3/c1-34-29-18-24(13-14-28(29)35-22-23-8-3-2-4-9-23)19-31-16-7-12-27(20-31)30(33)32-17-15-25-10-5-6-11-26(25)21-32/h2-6,8-11,13-14,18,27H,7,12,15-17,19-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDOZWGTNPWQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCCC(C2)C(=O)N3CCC4=CC=CC=C4C3)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone
Reactant of Route 2
{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone
Reactant of Route 3
Reactant of Route 3
{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone
Reactant of Route 4
Reactant of Route 4
{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone
Reactant of Route 5
{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone
Reactant of Route 6
Reactant of Route 6
{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.